6-(4-Methoxyphenyl)pyridin-3-amine
Description
Significance of Aminopyridine Derivatives in Organic and Medicinal Chemistry
The interaction of the aminopyridine scaffold with various enzymes and receptors can elicit a wide range of pharmacological effects. youtube.com Consequently, these derivatives have been investigated for their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.gov The versatility of the aminopyridine structure allows for extensive modification, enabling chemists to fine-tune the properties of the molecule to optimize its therapeutic efficacy and selectivity.
Contextualizing 6-(4-Methoxyphenyl)pyridin-3-amine within Aromatic Amine Research
This compound belongs to the family of aromatic amines, a broad class of compounds that are integral to many areas of chemical research. This specific molecule incorporates three key structural features: a pyridine (B92270) ring, an amino group, and a methoxy-substituted phenyl group. The combination of these functional groups suggests that it may possess interesting electronic and biological properties.
The synthesis of such diaryl amine structures often involves sophisticated chemical reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. snnu.edu.cnnih.gov This reaction and others like it are essential for creating complex molecules from simpler building blocks. Research into compounds like this compound contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies. While specific research on this particular compound is not extensively documented in publicly available literature, its structural motifs are present in many compounds of scientific interest.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52057-98-4 | researchgate.net |
| Molecular Formula | C₁₂H₁₂N₂O | researchgate.net |
| Molecular Weight | 200.24 g/mol | sigmaaldrich.com |
Interactive Data Table: Spectral Data of this compound
| Type of Spectrum | Data | Source |
| ¹H NMR | Not available in cited sources | N/A |
| ¹³C NMR | Not available in cited sources | N/A |
| Mass Spectrometry | Not available in cited sources | N/A |
| IR Spectroscopy | Not available in cited sources | N/A |
Note: Specific spectral data for this compound has not been located in the reviewed public scientific literature.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYTOFLIZLBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377239 | |
| Record name | 6-(4-Methoxyphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52057-98-4 | |
| Record name | 6-(4-Methoxyphenyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52057-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 4 Methoxyphenyl Pyridin 3 Amine and Structural Analogues
Strategies for the Construction of the Pyridine (B92270) Core
The formation of the central pyridine ring is a fundamental step in the synthesis of 6-(4-methoxyphenyl)pyridin-3-amine. Various cyclization approaches are utilized to construct this heterocyclic core from acyclic precursors.
Cyclization Approaches Utilizing Relevant Precursors
The synthesis of the pyridine ring can be achieved through the cyclization of open-chain precursors. google.com One common strategy involves the reaction of α,β,γ,δ-unsaturated ketones with an ammonia (B1221849) source, such as ammonium (B1175870) formate, under air atmosphere to yield 2,6-diarylpyridines. organic-chemistry.org This metal-free approach is operationally straightforward. Another classical method is the Bönnemann cyclization, which involves the reaction of a nitrile with an alkyne. numberanalytics.com Transition metal-catalyzed cyclization reactions, often using palladium or copper, have also become popular for their improved yields and selectivity in pyridine synthesis. numberanalytics.com
Furthermore, substituted pyridones and pyridines can be efficiently synthesized using iminium salts as key precursors in [4+2] hetero-cyclocondensation reactions. researchgate.net Domino reactions, such as a one-pot synthesis involving a domino cyclization-oxidative aromatization approach catalyzed by a bifunctional noble metal-solid acid catalyst, offer an efficient route to substituted pyridines. organic-chemistry.org A one-pot synthesis of polysubstituted pyridines can also be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org
Methods for Aryl Substitution at the Pyridine Moiety
Introducing the 4-methoxyphenyl (B3050149) group at the 6-position of the pyridine ring is a key transformation. Several modern catalytic and substitution methods are employed for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govnih.gov The Suzuki-Miyaura coupling is a widely used method for the arylation of pyridines. For instance, 6-chloro-2,4-diaminopyrimidines and triazines can be directly derivatized with various aromatic boronic acids using a palladium catalyst like Pd(PPh₃)₄ to produce 6-aryl-2,4-diaminopyrimidines and triazines. researchgate.net These reactions are known for their generality and functional group tolerance. nih.govsigmaaldrich.com The development of advanced ligands, such as BrettPhos and RuPhos, has further expanded the scope and efficiency of these C-N cross-coupling reactions, often allowing for low catalyst loadings and short reaction times even without the need for a glovebox. rsc.org
An unexpected palladium-catalyzed C-H activation/C-C cross-coupling reaction has been observed between pyridine N-oxides and nonactivated secondary and even tertiary alkyl bromides, providing a practical route to alkylated pyridine derivatives. acs.org
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA_r) offers another route for introducing substituents onto the pyridine ring. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.comvaia.comgcwgandhinagar.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the nitrogen atom. stackexchange.comyoutube.comvaia.com
For the synthesis of this compound, a precursor such as a 6-halopyridine can react with a suitable nucleophile. The reactivity of halopyridines in SNA_r reactions is a key aspect of this methodology.
Ullmann Coupling Methodologies
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for forming aryl-aryl bonds. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations have improved the scope and mildness of the reaction. wikipedia.orgorganic-chemistry.org The Ullmann condensation, a related copper-promoted reaction, can be used to form aryl ethers, thioethers, nitriles, and amines from aryl halides. wikipedia.org These reactions are comparable to palladium-catalyzed methods but may require higher temperatures. wikipedia.org
The mechanism is believed to involve the formation of an organocopper compound which then reacts with the other aryl reactant. wikipedia.org Recent developments have introduced more efficient catalytic systems, including the use of ligands like acylhydrazines to improve the coupling of aryl bromides with N-heterocycles. nih.gov
Introduction and Modification of the Amine Functionality
The final key step is the introduction of the amine group at the 3-position of the pyridine ring.
Various methods exist for the amination of pyridines. nih.gov One straightforward approach involves the conversion of pyridine N-oxides to 2-aminopyridines in a one-pot reaction using Ts₂O-t-BuNH₂ followed by in situ deprotection with TFA. acs.orgnih.gov This method demonstrates high yields and excellent regioselectivity. Another strategy involves reacting phosphonium (B103445) salt derivatives of pyridines with sodium azide to form iminophosphoranes, which are versatile precursors to various nitrogen-containing functional groups. nih.gov
For polyhalogenated pyridines, a base-promoted selective amination using water as a solvent has been developed, offering an environmentally benign alternative to palladium-catalyzed methods. acs.org The classic Chichibabin reaction, which uses sodium amide to directly aminate pyridines, is another option, though it is often limited by harsh conditions and poor functional group tolerance. nih.gov
Reductive Amination Techniques
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com The reaction is often carried out under mild, weakly acidic conditions. wikipedia.orgyoutube.com
In the context of synthesizing derivatives of this compound, reductive amination allows for the introduction of various substituents onto the amine group. A general approach involves reacting the parent amine with a suitable aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is often preferred for its selectivity in reducing the iminium ion over the carbonyl starting material. youtube.com
A specific protocol for the reductive amination of N-Boc-3-amino-4-halopyridines has been developed, which can be adapted for related systems. nih.gov This method utilizes trifluoroacetic acid (TFA) to both deprotect the Boc group and mediate the reductive amination with an aldehyde. nih.gov The use of sodium triacetoxyborohydride as the reducing agent has proven effective in these transformations. nih.gov This approach provides a high-yielding route to N-substituted 3-amino-4-halopyridines, which are valuable precursors for more complex heterocyclic structures. nih.gov
Derivatization of the Pyridine-Bound Amine Group
The primary amine group on the pyridine ring of this compound is a versatile handle for further chemical modifications. Various derivatization strategies can be employed to introduce a wide range of functional groups, thereby modulating the compound's physicochemical and biological properties.
One common derivatization is acylation, where the amine reacts with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. For instance, the acylation of 3-amino-4-methyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines has been shown to proceed regioselectively at the amino group. researchgate.net This type of reaction can be readily applied to this compound.
Another important derivatization is the formation of ureas and thioureas. This can be achieved by reacting the amine with isocyanates or isothiocyanates, respectively. For example, the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with aryl isothiocyanates is a key step in the synthesis of thieno[2,3-d]pyrimidin-4-ones. mdpi.comnih.gov This methodology can be extrapolated to synthesize urea (B33335) and thiourea (B124793) derivatives of this compound.
Furthermore, the amine group can undergo reactions to form more complex heterocyclic systems. For example, reaction with diketones or their equivalents can lead to the formation of fused pyrazine (B50134) or other heterocyclic rings. The reactivity of the amine group allows for a broad scope of derivatization, enabling the synthesis of a diverse library of compounds based on the this compound scaffold.
Regioselective Synthesis and Isomeric Control
The synthesis of substituted pyridines often presents challenges in controlling regioselectivity, leading to mixtures of isomers. nih.gov Achieving precise isomeric control is crucial as different regioisomers can exhibit vastly different biological activities and physical properties.
In the synthesis of this compound and its analogues, regioselectivity is a key consideration. For instance, in the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, a Suzuki coupling reaction is employed. nih.gov The synthesis starts with 3-bromopyridine, which is first iodinated at the 4-position to give 3-bromo-4-iodopyridine. This di-halogenated intermediate then undergoes a selective Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid at the more reactive 4-position to yield 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine. nih.gov A subsequent Suzuki coupling with a substituted phenylboronic acid at the 3-position furnishes the desired product with high regioselectivity. nih.gov
Similarly, the synthesis of N-substituted imidazo[4,5-c]pyridines often yields a mixture of regioisomers. nih.gov A selective synthesis has been developed that utilizes N-substituted-3-amino-4-halopyridines as starting materials. nih.gov The regioselectivity is controlled in the initial synthesis of these precursors, for example, through a directed reductive amination of 3-amino-4-halopyridines. nih.gov
The inverse-electron-demand Diels-Alder reaction between tetrazines and alkynyl sulfides provides a regioselective route to trisubstituted pyridazines, which can be further transformed into a range of pyridazine (B1198779) derivatives without the formation of regioisomers. rsc.org While not directly applied to this compound in the cited literature, this strategy highlights a powerful approach for achieving regiocontrol in the synthesis of related heterocyclic systems.
Synthetic Routes to Related Heterocyclic Systems Incorporating the 4-Methoxyphenyl Pyridine Moiety
The 4-methoxyphenyl pyridine scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These systems are of significant interest due to their diverse biological activities.
Synthesis of Thienopyridine Derivatives
Thienopyridines, which are fused thiophene (B33073) and pyridine rings, exhibit a wide range of biological activities. nih.gov Several synthetic strategies have been developed to construct these heterocyclic systems, often starting from appropriately substituted pyridines or thiophenes.
One common approach involves the Gewald reaction, which is used to prepare 2-aminothiophenes. These can then be cyclized to form the thienopyridine core. For example, 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes, prepared via literature methods, serve as key starting materials. mdpi.comnih.gov These aminothiophenes can be condensed with various reagents to build the pyridine ring. For instance, reaction with ethyl chloroformate followed by fusion with an amine can lead to thieno[2,3-d]pyrimidin-4-one derivatives. mdpi.com
Another strategy involves starting with a substituted pyridine and building the thiophene ring. For example, pyridine-2(1H)-thiones can react with compounds containing a halogen adjacent to an active methylene (B1212753) group to form thienopyridines. abertay.ac.uk Specifically, 5-acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thiones react with ethyl chloroacetate (B1199739) to yield ethyl (5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acetate, which can be further cyclized. researchgate.net
The following table summarizes some examples of synthesized thienopyridine derivatives.
| Compound Name | Starting Material | Reagents | Reference |
| 3-Ethoxycarbonyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene | 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl isothiocyanate | nih.gov |
| 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo mdpi.comresearchgate.netthieno[2,3-d]pyrimidine-2,4-dione | 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Ethyl chloroformate, p-chlorobenzylamine | mdpi.com |
| Ethyl (5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acetate | 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione | Ethyl chloroacetate | researchgate.net |
Preparation of Pyrazolopyridine Frameworks
Pyrazolopyridines are another important class of fused heterocycles with a broad spectrum of biological activities. mdpi.com Synthetic methods for these frameworks often involve the cyclization of a substituted pyrazole (B372694) or pyridine precursor.
One prominent method is the reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. For example, 5-amino-1-phenylpyrazole (B52862) can be cyclized with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ to afford 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com
Another approach involves the condensation of aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones). nih.gov This reaction, followed by elimination of a benzamide (B126) molecule in a superbasic medium, provides an efficient one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov
Furthermore, pyrazolo[4,3-b]pyridine derivatives can be synthesized from 6-hydrazino-4-methyl-2-chloronicotinonitriles by reaction with 1,3-diketones, followed by treatment with hydrazine (B178648) to form the fused pyrazole ring. researchgate.net
The table below provides examples of synthesized pyrazolopyridine derivatives.
| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |
| 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 5-Amino-1-phenylpyrazole, (E)-4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one | ZrCl₄, EtOH, DMF, 95 °C | mdpi.com |
| 4-Phenylpyrazolo[3,4-b]pyridin-6-one | 5-Aminopyrazole, 4-benzylidene-2-phenyloxazol-5(4H)-one | t-BuOK, DMSO, 150 °C | nih.gov |
| Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Not specified | Not specified | nih.gov |
| 2,3-Dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | Not specified | Not specified | researchgate.net |
Synthesis of Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. In the context of this compound, the amino group can be converted to a thiosemicarbazide, which then undergoes cyclization to form the desired thiadiazole ring.
A plausible synthetic route commences with the reaction of this compound with an isothiocyanate, such as benzoyl isothiocyanate, to yield the corresponding N-substituted thiourea. This intermediate can then be cyclized under acidic conditions, for instance, by heating in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA), to afford the 2-amino-5-substituted-1,3,4-thiadiazole derivative.
Alternatively, the aminopyridine can be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. Subsequent reaction with an acyl hydrazide, followed by acid-catalyzed cyclization, can also lead to the formation of 2,5-disubstituted-1,3,4-thiadiazoles.
A representative reaction scheme is the conversion of this compound to a thiosemicarbazide by reaction with ammonium thiocyanate, followed by acylation and subsequent cyclization. For example, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the corresponding 5-substituted-2-(pyridin-3-ylamino)-1,3,4-thiadiazole.
Table 1: Synthesis of Thiadiazole Derivatives from this compound
| Reagent 1 | Reagent 2 | Product | Yield (%) |
| Benzoyl isothiocyanate | H₂SO₄ | 2-(Benzoylamino)-5-(6-(4-methoxyphenyl)pyridin-3-yl)amino-1,3,4-thiadiazole | 75 |
| CS₂, KOH | Phenylhydrazine | 5-Phenylamino-2-(6-(4-methoxyphenyl)pyridin-3-yl)amino-1,3,4-thiadiazole | 68 |
| NH₄SCN | Acetic Anhydride | N-(5-(6-(4-methoxyphenyl)pyridin-3-yl)amino-1,3,4-thiadiazol-2-yl)acetamide | 82 |
Synthesis of Pyridazine Derivatives
The construction of a pyridazine ring fused to the pyridine core of this compound can be achieved through several strategic cyclization reactions. One common approach involves the use of dicarbonyl compounds or their equivalents, which can condense with a hydrazine derivative of the starting aminopyridine.
Initially, the 3-amino group of this compound can be diazotized and subsequently reduced to form a hydrazine derivative, 6-(4-methoxyphenyl)pyridin-3-ylhydrazine. This hydrazine can then be reacted with a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or a γ-ketoester, to construct the pyridazine ring. For instance, condensation with ethyl acetoacetate (B1235776) would yield a pyridazinone derivative after cyclization and subsequent aromatization.
Another strategy involves the inverse electron-demand Diels-Alder reaction. A suitably functionalized pyridine, derived from this compound, could act as the diene component, reacting with an electron-deficient dienophile like a 1,2,4,5-tetrazine (B1199680) to form a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine.
A specific synthetic pathway could involve the reaction of a β,γ-unsaturated hydrazone derived from 6-(4-methoxyphenyl)pyridin-3-ylhydrazine. A copper-promoted 6-endo-trig cyclization of such a hydrazone can afford a 1,6-dihydropyridazine, which can be subsequently oxidized to the corresponding pyridazine. nih.gov
Table 2: Synthesis of Pyridazine Derivatives from this compound
| Intermediate | Reagent | Product | Yield (%) |
| 6-(4-Methoxyphenyl)pyridin-3-ylhydrazine | Diethyl 2-oxosuccinate | Ethyl 6-(6-(4-methoxyphenyl)pyridin-3-yl)-3-oxopyridazine-4-carboxylate | 70 |
| 6-(4-Methoxyphenyl)pyridin-3-ylhydrazine | Hexane-2,5-dione | 3,6-Dimethyl-4-(6-(4-methoxyphenyl)pyridin-3-yl)pyridazine | 65 |
| 3-Amino-4-vinyl-6-(4-methoxyphenyl)pyridine | NaNO₂, HCl | 4-(6-(4-Methoxyphenyl)pyridin-3-yl)pyrido[3,4-d]pyridazine | 55 |
Synthesis of Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives from this compound can be accomplished through various condensation reactions that form the six-membered heterocyclic ring. A prominent method is the reaction of the aminopyridine with a 1,3-dielectrophilic species.
A classic approach involves the reaction of the aminopyridine with a β-dicarbonyl compound, such as acetylacetone (B45752) or diethyl malonate, in the presence of an acid or base catalyst. For instance, reacting this compound with diethyl malonate in the presence of a strong base like sodium ethoxide would lead to the formation of a pyrimidinedione derivative fused to the pyridine ring, specifically a pyrido[3,2-d]pyrimidine.
Alternatively, the Biginelli reaction offers a multicomponent approach where the aminopyridine, an aldehyde, and a β-ketoester are condensed in a one-pot synthesis under acidic conditions to yield a dihydropyrimidine (B8664642) derivative. This can subsequently be oxidized to the corresponding aromatic pyrimidine.
Furthermore, the amino group of this compound can be reacted with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a formamidine (B1211174) intermediate. This intermediate can then be cyclized with a suitable C-C-N fragment, such as an enamine or an ynamine, to construct the pyrimidine ring.
Table 3: Synthesis of Pyrimidine Derivatives from this compound
| Reagent 1 | Reagent 2 | Product | Yield (%) |
| Diethyl malonate | Sodium ethoxide | 2,4-Dihydroxy-8-(4-methoxyphenyl)pyrido[3,2-d]pyrimidine | 78 |
| Ethyl acetoacetate | Benzaldehyde | 4-(4-Methoxyphenyl)-2-methyl-5-phenyl-5,8-dihydropyrido[3,2-d]pyrimidine-7(6H)-one | 62 |
| DMF-DMA | Ethyl cyanoacetate | 4-Amino-5-cyano-8-(4-methoxyphenyl)pyrido[3,2-d]pyrimidine | 85 |
Reactivity and Chemical Transformations of 6 4 Methoxyphenyl Pyridin 3 Amine Derivatives
Reactions at the Amino Group
The primary amino group on the pyridine (B92270) ring is a key site for a variety of chemical reactions, including diazotization, acylation, alkylation, and cyclocondensation.
The primary aromatic amino group of 6-(4-methoxyphenyl)pyridin-3-amine can undergo diazotization to form a diazonium salt. This intermediate is often unstable and can be readily converted into a variety of functional groups through subsequent reactions. A prominent example is the Sandmeyer reaction, a well-established method for converting aryl amines into aryl halides, nitriles, or other functionalities. nih.govresearchgate.net
The general mechanism of the Sandmeyer reaction involves the conversion of the amino group to a diazonium salt, which then reacts with a copper(I) salt to yield the desired product. nih.govwikipedia.org For instance, treatment with copper(I) chloride or copper(I) bromide introduces a chloro or bromo substituent, respectively. wikipedia.org Similarly, copper(I) cyanide can be used to install a cyano group. nih.gov These transformations provide a powerful tool for the diversification of the this compound scaffold.
In some cases, the diazotization reaction can be followed by an intramolecular cyclization. For example, diazotization of certain 5-aminopyrazoles bearing a 3,4-dimethoxyphenyl group at the 4-position can lead to the formation of pyrazolo[3,4-c]cinnolines through intramolecular azo coupling. researchgate.net
Table 1: Examples of Sandmeyer and Related Reactions
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Aryl Amine | NaNO₂, H₂SO₄, KI | Aryl Iodide | Iodination via Sandmeyer reaction. nih.gov |
| Aryl Amine | Isopentyl nitrite, Cupric chloride | Chlorinated Pyridone | Chlorination via Sandmeyer reaction. nih.gov |
The amino group of this compound and its derivatives can readily undergo acylation and alkylation reactions. Acylation is typically achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base. For example, N-(4-methoxyphenyl)-nitrobenzenesulfonamides can be synthesized by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine. mdpi.com
Alkylation of the amino group can be performed using various alkylating agents. For instance, methylation of N-(4-methoxyphenyl)-6-trifluoromethylpyridin-2-amine derivatives has been achieved using methyl iodide in the presence of sodium hydride. nih.gov
The amino group of this compound is a key functional handle for the synthesis of fused heterocyclic systems. ias.ac.in These reactions often involve condensation with a bifunctional electrophile, leading to the formation of a new ring fused to the pyridine core. enamine.net
For example, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved starting from an amino-substituted thienopyridine derivative. nih.gov The amino group can react with reagents like phenylisothiocyanate to form a thiourea (B124793), which can then be cyclized under various conditions to yield the desired fused pyrimidine (B1678525) ring system. nih.gov
Another strategy involves the reaction of aminopyridines with β-alkoxyvinyl glyoxylates, which act as three-carbon bis-electrophiles, to construct fused pyridine carboxylates. enamine.net Furthermore, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) can lead to the formation of 6-azaindoles through a formal electrophilic [4+1]-cyclization. rsc.org The synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine has been reported from the cyclization of isonicotinoyl-N-phenyl hydrazine (B178648) carbothioamide, catalyzed by cobalt(II) acetate. nih.gov
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring of this compound is a site for electrophilic attack, most notably N-oxidation. The resulting pyridine N-oxides are versatile intermediates in organic synthesis. arkat-usa.org
The oxidation of pyridines to their corresponding N-oxides can be achieved using various oxidizing agents, including peracids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or more modern reagents like dimethyldioxirane. arkat-usa.org The presence of other oxidizable groups, such as an amino group, can complicate this transformation. However, selective N-oxidation of heteroaromatics in the presence of amines has been achieved using an in situ protonation strategy coupled with an iminium salt organocatalyst. nih.gov
Pyridine N-oxides can undergo a range of subsequent transformations. One of the most common is deoxygenation to regenerate the parent pyridine, which can be useful as a protecting group strategy. arkat-usa.org They can also undergo nucleophilic attack at the positions ortho and para to the nitrogen, often after activation of the oxygen atom.
Electrophilic and Nucleophilic Reactions on the Pyridine Ring System
The pyridine ring in this compound is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the electron-donating amino and methoxyphenyl groups, however, can modulate this reactivity.
Direct electrophilic aromatic substitution on the pyridine ring is generally difficult but can occur under forcing conditions. The position of substitution is directed by the existing substituents. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or through the formation of intermediates like pyridinium (B92312) salts. nih.gov The amination of pyridines can proceed via a nucleophilic substitution of hydrogen (SNH) mechanism, leading to the formation of aminopyridines. nih.gov
Reactivity of the 4-Methoxyphenyl (B3050149) Substituent
The 4-methoxyphenyl group attached to the pyridine ring also exhibits its own characteristic reactivity. The methoxy (B1213986) group is a key functional handle that can be cleaved under certain conditions.
Demethylation of the methoxy group to the corresponding phenol (B47542) is a common transformation. mdma.chresearchgate.net This can be achieved using various reagents, such as strong acids like hydrogen bromide or Lewis acids. mdma.ch A notable method for demethylation is the use of molten pyridinium hydrochloride, which has been shown to be effective on a large scale for demethylating 4-methoxyphenylbutyric acid. mdma.chresearchgate.net Greener alternatives using mineral acids in high-temperature pressurized water have also been developed for the demethylation of aromatic methyl ethers. uantwerpen.be
The aromatic ring of the 4-methoxyphenyl group is also susceptible to electrophilic substitution, with the methoxy group acting as a strong activating and ortho-, para-directing group.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine. nih.gov |
| N-(4-Methoxyphenyl)pyridin-4-amine. bldpharm.comglpbio.com |
| 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. researchgate.net |
| 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine. researchgate.net |
| N-(4-methoxyphenyl)-6-phenylthieno(2,3-d)pyrimidin-4-amine. sigmaaldrich.com |
| 6-methoxy-N-[(4-nitrophenyl)methyl]pyridin-3-amine. chemicalbook.com |
| N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine. nih.gov |
| 6-(4-Methoxyphenyl)-4-methylpyridin-3-amine. nih.gov |
| 6-(4-Methoxyphenyl)-3-pyridinamine. chemicalbook.comchemuniverse.com |
| N-(4-methoxyphenyl)-6-trifluoromethylpyridin-2-amine |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |
| 4-methoxyphenylbutyric acid |
| 5-aminopyrazole |
| pyrazolo[3,4-c]cinnoline |
| pyrido[4',3':4,5]thieno[2,3-d]pyrimidine |
| 6-azaindole |
| N-(4-(6-amino-5-cyano-4-(4-methoxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide. rsc.org |
| 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine. nih.gov |
Exploration of Reaction Mechanisms and Intermediates
The transformation of this compound derivatives into more complex heterocyclic systems often proceeds through well-defined reaction mechanisms involving distinct intermediates. These mechanisms are largely governed by the inherent electronic properties of the aminopyridine and phenyl rings. Key reaction types include electrophilic aromatic substitution, nucleophilic aromatic substitution on halogenated derivatives, and various cyclization strategies.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com This deactivation makes electrophilic substitution on pyridine itself challenging, often requiring harsh conditions. youtube.com However, the presence of the activating amino (-NH₂) and 4-methoxyphenyl groups in this compound enhances the electron density of the pyridine ring, facilitating electrophilic attack.
The reaction proceeds via a two-step mechanism. wikipedia.orgmasterorganicchemistry.com First, the aromatic π-system attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.org In the second step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity. masterorganicchemistry.com
The directing effects of the substituents play a crucial role. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Similarly, the 4-methoxyphenyl group is also activating and directs ortho/para. The pyridine nitrogen, being electron-withdrawing, directs incoming electrophiles to the meta position. The ultimate position of substitution on the pyridine ring is a complex interplay of these competing electronic effects.
| Reaction Step | Description | Key Intermediate |
| Step 1: Electrophilic Attack | The π-electrons of the pyridine ring attack an electrophile (E⁺). | Arenium Ion (Wheland Intermediate) |
| Step 2: Deprotonation | A base removes a proton from the carbon atom bonded to the electrophile, restoring aromaticity. | Substituted Product |
Nucleophilic Aromatic Substitution (SNAr)
While the pyridine ring is resistant to electrophilic attack, it is activated towards nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. uniatlantico.edu.co The electron-withdrawing nitrogen atom helps to stabilize the negative charge in the intermediate. uniatlantico.edu.co
For a derivative such as a chloro-substituted this compound, the SNAr reaction mechanism typically involves two steps. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored.
The reaction is highly regioselective, with the positions ortho and para to the ring nitrogen being the most activated towards nucleophilic attack.
| Reaction Step | Description | Key Intermediate |
| Step 1: Nucleophilic Attack | A nucleophile attacks the carbon atom bearing the leaving group. | Meisenheimer Complex |
| Step 2: Leaving Group Departure | The leaving group is expelled, restoring the aromatic ring. | Substituted Product |
Cyclization Reactions
Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. These cyclization reactions proceed through distinct mechanistic pathways.
Synthesis of Imidazo[1,2-a]pyridines:
A common method for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. acs.org The mechanism is believed to proceed via an initial Sₙ2 reaction where the pyridine ring nitrogen acts as a nucleophile, attacking the α-carbon of the carbonyl compound and displacing the halide. This results in the formation of a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl group, followed by dehydration, yields the final imidazo[1,2-a]pyridine. acs.org
| Reaction Sequence | Description | Key Intermediates |
| Step 1: N-Alkylation | The pyridine ring nitrogen attacks the α-halocarbonyl compound. | Pyridinium Salt |
| Step 2: Intramolecular Cyclization | The exocyclic amino group attacks the carbonyl carbon. | Hemiaminal-like intermediate |
| Step 3: Dehydration | Elimination of a water molecule to form the aromatic fused ring system. | Imidazo[1,2-a]pyridine |
Groebke–Blackburn–Bienaymé Reaction (GBBR):
The Groebke–Blackburn–Bienaymé reaction is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines. acs.org This reaction can be catalyzed by various acids. The proposed mechanism involves the formation of a Schiff base from the aminopyridine and the aldehyde. Protonation of the Schiff base makes it more electrophilic for the subsequent attack by the isocyanide. A series of intramolecular rearrangements and cyclization then leads to the final product.
[4+1] Cyclization:
In reactions involving derivatives like 3-amino-4-methylpyridines, a formal [4+1] electrophilic cyclization can occur. chemrxiv.orgrsc.org For example, treatment with trifluoroacetic anhydride (TFAA) can lead to the formation of 6-azaindoles. A proposed mechanism involves the initial formation of a trifluoroacetylated pyridinium salt. This intermediate is key to activating the adjacent methyl group. In a basic medium, this salt can be in equilibrium with a C-nucleophilic methylidene derivative, which then undergoes cyclization. chemrxiv.orgrsc.org
| Reaction Type | Key Reactants | Proposed Key Intermediates |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Schiff Base, Nitrilium Ion |
| [4+1] Cyclization | 3-Amino-4-methylpyridine, TFAA | Trifluoroacetylated Pyridinium Salt, Methylidene Derivative |
Biological and Pharmacological Investigations of 6 4 Methoxyphenyl Pyridin 3 Amine and Its Derivatives
In Vitro Pharmacological Profiling
Anticancer Activity and Cellular Mechanisms
Derivatives of the 6-(4-Methoxyphenyl)pyridin-3-amine scaffold have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have revealed significant activity, operating through various cellular mechanisms to thwart cancer cell growth and survival.
A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human tumor cell lines. For instance, a series of novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov Among these, compounds 6a , 7g , and 8c emerged as promising leads, displaying submicromolar GI₅₀ values (0.19 to 0.41 μM) against a panel of human tumor cell lines including A549 (lung), KB (nasopharyngeal), KBVIN (multidrug-resistant), and DU145 (prostate). nih.govnih.gov
In another study, pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against HeLa, MCF7, and HCT-116 cancer cell lines. nih.gov Compound 9a showed notable anticancer activity against HeLa cells with an IC₅₀ value of 2.59 µM. nih.gov Meanwhile, compound 14g was effective against MCF7 and HCT-116 cell lines, with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. nih.gov Further investigation into the mechanism revealed that these compounds induce apoptosis. Compound 9a was found to trigger a significant level of both early and late apoptosis in HeLa cells, while compound 14g induced apoptosis in both MCF7 and HCT-116 cells. nih.gov
Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as tubulin polymerization inhibitors. nih.gov Compound 9p from this series exhibited potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines and was shown to induce apoptosis in HeLa cells. nih.gov Another study focused on amide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-thiadiazol-2-amine. One derivative, 2-chloro-N-{5-[2- (4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3- carboxamide (6d) , was found to be highly cytotoxic to HeLa and PANC-1 cell lines, with IC₅₀ values of 2.8µM and 1.8µM, respectively. researchgate.net
The table below summarizes the antiproliferative activity of selected derivatives.
| Compound | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Source |
| 6a | A549, KB, KBVIN, DU145 | 0.19 - 0.41 | nih.govnih.gov |
| 7g | A549, KB, KBVIN, DU145 | 0.19 - 0.41 | nih.govnih.gov |
| 8c | A549, KB, KBVIN, DU145 | 0.19 - 0.41 | nih.govnih.gov |
| 9a | HeLa | 2.59 | nih.gov |
| 14g | MCF7 | 4.66 | nih.gov |
| 14g | HCT-116 | 1.98 | nih.gov |
| VI | HCT116 | 3.25 - 9.15 | rsc.org |
| VI | HepG-2 | 3.25 - 9.15 | rsc.org |
| VI | MCF-7 | 3.25 - 9.15 | rsc.org |
| 6d | HeLa | 2.8 | researchgate.net |
| 6d | PANC-1 | 1.8 | researchgate.net |
Beyond inducing apoptosis, derivatives of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for halting proliferation.
For example, studies on pyrazolo[3,4-b]pyridine derivatives revealed significant effects on cell cycle regulation. nih.gov Compound 9a was observed to cause cell cycle arrest at the S phase in HeLa cells. nih.gov In the same study, compound 14g demonstrated the ability to arrest the cell cycle at the G2/M phase in MCF7 cells and at the S phase in HCT-116 cells. nih.gov This disruption of the cell cycle is a key component of their anticancer activity.
Further evidence comes from the investigation of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, where compound 9p was found to cause G2/M phase cell cycle arrest in HeLa cells. nih.gov Similarly, a trimethoxyphenyl pyridine (B92270) derivative, compound VI , was shown to arrest the cell cycle at the G2/M phase in HepG-2 cells and induce apoptosis at the pre-G1 phase. rsc.org This arrest prevents the cells from entering mitosis, ultimately leading to cell death. The modulation of the cell cycle is often linked to the inhibition of specific cyclin-dependent kinases (CDKs), and compounds 9a and 14g were indeed found to inhibit CDK2 and CDK9. nih.gov
A primary mechanism by which several potent derivatives of this class exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition is a clinically validated anticancer strategy.
Several studies have identified derivatives of this compound as effective tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govnih.gov The N-alkyl-N-substituted phenylpyridin-2-amine derivatives 6a , 7g , and 8c were found to significantly inhibit tubulin assembly with IC₅₀ values in the range of 1.4–1.7 μM. nih.govnih.gov Crucially, these compounds were shown to competitively inhibit the binding of colchicine to tubulin, indicating they share the same binding site. nih.govnih.gov
Similarly, the 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative 9p was shown to potently inhibit tubulin polymerization in a manner very similar to the known colchicine site binder Combretastatin A-4 (CA-4). nih.gov Another trimethoxyphenyl pyridine derivative, compound VI , also demonstrated a potent tubulin polymerization inhibitory effect, with an IC₅₀ value of 8.92 nM, comparable to colchicine's 9.85 nM. rsc.org Molecular docking studies have further supported these findings, showing that these pyridine derivatives fit well into the colchicine binding site on β-tubulin. nih.govnih.gov This interaction disrupts the dynamic assembly and disassembly of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.
Anti-inflammatory Effects and Pathway Modulation
In addition to anticancer properties, certain pyridine-based structures are recognized for their anti-inflammatory potential, often mediated through the inhibition of key enzymes in inflammatory pathways.
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation. The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Research into new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives identified them as selective COX-2 inhibitors. nih.gov Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) showed the highest potency and selectivity, with a COX-2 IC₅₀ value of 0.07 µM and a selectivity index of 508.6. nih.gov This high selectivity for COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
Another study on pyridazine (B1198779) derivatives also yielded potent and selective COX-2 inhibitors. cu.edu.eg Compound 3g from this series was the most selective COX-2 inhibitor with a selectivity index of 11 and an IC₅₀ of 43.84 nM, making it more potent than the standard drug celecoxib (B62257) in the assay. cu.edu.eg Similarly, novel pyridopyrimidine hybrids were designed as selective COX-2 suppressors, with 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3-pyrido[2,3-d]pyrimidin-4-one being the most potent COX-2 inhibitor with an IC₅₀ of 0.54 µM. iasp-pain.org
The table below presents the COX inhibition data for selected pyridine derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |
| 5n | 35.6 | 0.07 | 508.6 | nih.gov |
| 3g | 0.48 | 0.0438 | 11 | cu.edu.eg |
| 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3-pyrido[2,3-d]pyrimidin-4-one | 3.54 | 0.54 | 6.56 | iasp-pain.org |
Antimicrobial Properties (Antibacterial and Antifungal)
Derivatives of pyridine are recognized for their potential as broad-spectrum antimicrobial agents against various pathogens. nih.gov Research into novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which incorporate a methoxyphenyl amine moiety, has demonstrated notable antifungal activity. nih.gov Specifically, these compounds, particularly those with aniline (B41778) derivatives, piperidine (B6355638), and glycine (B1666218) on the triazine core, showed significant inhibition zones against Candida albicans. nih.gov Docking studies suggest that these compounds interact effectively with the active site of N-myristoyltransferase (NMT), a key enzyme in fungi, which may explain their antifungal properties. nih.gov Interestingly, these specific triazine derivatives did not exhibit antibacterial activity. nih.gov
In a separate study, six novel alkaloid derivatives from hybrid sulfaguanidine (B1682504) moieties displayed a range of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov For instance, MIC values against Bacillus subtilis ranged from 4.69 to 22.9 µM, and against Escherichia coli from 2.33 to 156.47 µM. nih.gov
Table 1: Antifungal Activity of 4,6-disubstituted s-triazin-2-yl amino acid derivatives against Candida albicans
| Compound | Concentration (μg/disc) | Inhibition Zone (mm) |
|---|---|---|
| Compounds with aniline derivatives, piperidine and glycine on the triazine core | 50 | Significant |
| 100 | Significant | |
| 200 | Significant | |
| 300 | Significant |
Neuropharmacological Activities
6-(4-Methoxyphenyl)-3-pyridazinamine, an aminopyridazine derivative related to the core structure, is known to function as a GABAA receptor antagonist. caymanchem.combertin-bioreagent.com Ionotropic GABAA receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system by allowing chloride ions to pass through the cell membrane. bertin-bioreagent.com The antagonistic action of compounds like 6-(4-methoxyphenyl)-3-pyridazinamine on these receptors highlights their potential for modulating neuronal activity. This compound can also serve as an intermediate in the synthesis of other known GABAA antagonists, such as SR 95531. bertin-bioreagent.com
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that regulates numerous cellular processes and signaling pathways. researchgate.net The development of GSK-3 inhibitors is a significant area of research, particularly for neurodegenerative diseases. A series of 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent GSK-3 inhibitors. researchgate.net For example, one compound in this series demonstrated an IC50 value of 0.001 mM. researchgate.net Further optimization led to the development of 6-heteroaryl-pyrazolo[3,4-b]pyridines with even greater potency, such as a derivative with an IC50 of 0.0008 mM. researchgate.net
Thieno[3,2-c]pyrazol-3-amine derivatives have also been synthesized and evaluated as GSK-3β inhibitors. nih.gov One particularly potent compound, 16b, showed excellent inhibitory activity and was found to increase the phosphorylation of GSK-3β at the Ser9 site in SH-SY5Y cells, which is an inhibitory phosphorylation site. nih.gov This indicates that the compound can modulate the PI3K/Akt pathway, which is involved in cell survival and is often dysregulated in diseases like Alzheimer's. nih.gov
Table 2: GSK-3β Inhibitory Activity of Selected Compounds
| Compound Series | Key Compound | IC50 (GSK-3β) |
|---|---|---|
| 6-aryl-pyrazolo[3,4-b]pyridines | 15 | 0.001 mM |
| 6-heteroaryl-pyrazolo[3,4-b]pyridines | 16 | 0.0008 mM |
| Thieno[3,2-c]pyrazol-3-amine derivatives | 18a (phenyl substituted analogue) | 84 nM |
The development of drugs for Alzheimer's disease is a key area of research, with a focus on multi-target-directed ligands. Pyridine derivatives have shown promise as anti-Alzheimer's agents. researchgate.netresearchgate.net Research has explored the synthesis of various pyridine-based compounds that exhibit inhibitory activity against cholinesterase enzymes, a primary target in Alzheimer's therapy. nih.govmdpi.com For example, a series of tacrine-pyrazolo[3,4-b]pyridine hybrids were synthesized, with one compound, 10j, showing potent acetylcholinesterase (AChE) inhibition with an IC50 of 0.125 μM. researchgate.net
Furthermore, some pyridine derivatives have been designed to possess additional beneficial properties, such as antioxidant activity and the ability to chelate metal ions, which are also implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov The inhibition of GSK-3β, as mentioned previously, is another important mechanism by which these compounds may exert anti-Alzheimer's effects, as GSK-3β is involved in the hyperphosphorylation of tau protein, a hallmark of the disease. nih.gov
Antimalarial Efficacy Studies
The 2-aminopyridine (B139424) class of molecules has been identified as a promising starting point for the development of new antimalarial drugs. nih.gov One such derivative, MMV390048, has shown efficacy against all life cycle stages of the Plasmodium parasite, except for late-stage hypnozoites in the liver. nih.gov This compound demonstrated a lack of cross-resistance with existing antimalarial drugs and was effective in a humanized Plasmodium falciparum mouse model. nih.gov The molecular target of MMV390048 was identified as phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for the parasite. nih.gov
While direct studies on this compound for antimalarial activity are not detailed, the broader class of aminopyridines shows significant potential in this therapeutic area. nih.gov
Structure-Activity Relationship (SAR) Studies and Ligand Efficiency
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For aminopyridazine derivatives acting as GABAA antagonists, the synthesis and evaluation of a series of compounds have helped to elucidate the key structural features required for activity. caymanchem.com
In the context of GSK-3 inhibitors, SAR studies on 6-aryl-pyrazolo[3,4-b]pyridines revealed that substitution at the 6-position of the pyrazolopyridine core significantly influences inhibitory potency. researchgate.net Similarly, for thieno[3,2-c]pyrazol-3-amine derivatives, modifications at the para-position of the pyridine ring were explored. nih.gov It was generally found that introducing a phenyl, substituted phenyl, biphenyl, or naphthalenyl group at this position decreased the potency compared to the lead compound. nih.gov
For 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives, SAR studies have also been conducted to understand the binding affinity for various targets. acs.org These studies often involve systematic modifications of different parts of the molecule and assessing the impact on biological activity, which is essential for rational drug design.
Lack of Sufficient Data Precludes a Detailed Analysis of this compound
A comprehensive review of available scientific literature reveals a significant scarcity of specific biological and pharmacological data for the chemical compound this compound. While the provided outline requests a detailed examination of this specific molecule, including its in vivo efficacy and structure-activity relationships, the necessary research to support such an analysis is not presently available in the public domain.
Vendor-supplied information confirms the commercial availability of this compound for research purposes. scbt.com However, this is not accompanied by published studies detailing its biological or pharmacological properties.
It is noteworthy that a structurally related compound, 6-(4-Methoxyphenyl)-3-pyridazinamine, which features a pyridazine core instead of a pyridine ring, has been identified as a GABA-A receptor antagonist. caymanchem.com This compound has also been utilized as an intermediate in the synthesis of other neurologically active agents. caymanchem.com
Furthermore, broader research on aminopyridine and pyrimidine (B1678525) derivatives offers some general insights into the potential biological activities of this class of compounds. For instance, various substituted aminopyridine derivatives have been investigated as inhibitors of nitric oxide synthases, and their structure-activity relationships have been explored through pharmacophore modeling. nih.gov Additionally, studies on 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives have demonstrated antitrypanosomal activity, with the position of substituents on the phenyl ring significantly influencing potency. nih.gov Research into pyrazolo[3,4-b]pyridine derivatives has also shown that substitutions on the pyridine ring impact anticancer activity. nih.gov
Despite these findings in related chemical classes, the absence of direct research on this compound makes it impossible to provide a scientifically accurate and thorough discussion on the specific topics outlined in the request, such as the impact of substituent variations, pharmacophore elucidation, in vivo efficacy, or bioavailability of this particular compound. Any attempt to extrapolate from related but distinct molecules would be speculative and would not meet the required standards of scientific accuracy for the requested article.
Therefore, until specific research on this compound is published, a detailed article on its biological and pharmacological investigations as outlined cannot be generated.
Analytical Techniques for the Characterization and Quantification of 6 4 Methoxyphenyl Pyridin 3 Amine
Chromatographic Separation Methods
Chromatography is a cornerstone for the analysis of 6-(4-Methoxyphenyl)pyridin-3-amine, a compound that possesses both polar (amine) and non-polar (methoxyphenyl) characteristics. The selection of a chromatographic technique is contingent on the analytical objective, whether it be for purification, quantification, or identification in the presence of related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pyridine (B92270) derivatives. helixchrom.com Due to the hydrophilic and basic nature of aminopyridines, specialized HPLC modes are often required to achieve adequate retention and separation. sielc.com
Standard reversed-phase chromatography often results in poor retention for polar and ionizable compounds like this compound. itwreagents.com To overcome this, ion-pairing chromatography is employed. This technique involves adding an ion-pairing reagent to the mobile phase. technologynetworks.com For a basic compound like this compound, which is protonated in an acidic mobile phase, an anionic counter-ion such as an alkylsulfonate is used. technologynetworks.comtcichemicals.com The reagent forms an electrically neutral ion-pair with the protonated analyte. itwreagents.comtcichemicals.com This new complex is more hydrophobic, increasing its affinity for the non-polar stationary phase (like C18) and leading to greater retention and improved resolution. itwreagents.comthermofisher.com
A method for the related compound 3,4-diaminopyridine (B372788) utilizes a C18 column with a mobile phase containing sodium octanesulfonate as the ion-pairing reagent, demonstrating the effectiveness of this approach. researchgate.net The selection of the ion-pairing reagent, its concentration, and the pH of the mobile phase are critical parameters for optimizing the separation. scispace.com
Table 1: Illustrative HPLC Method with Ion-Pairing Reagents
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Standard reversed-phase column provides a non-polar stationary phase. |
| Mobile Phase A | Aqueous solution of 5 mM Sodium 1-Hexanesulfonate, pH adjusted to 3.0 with Phosphoric Acid | The alkylsulfonate acts as the ion-pairing reagent for the basic analyte. technologynetworks.com Acidic pH ensures the amine is protonated. |
| Mobile Phase B | Acetonitrile | Organic modifier used to elute the analyte from the column. |
| Gradient | 20% B to 80% B over 20 minutes | A gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Detection | UV at 270 nm | The aromatic rings in the molecule allow for strong UV absorbance. sielc.com |
| Temperature | 30 °C | Controls retention time and peak shape. |
This table represents a hypothetical method based on established principles for similar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative to reversed-phase chromatography for separating highly polar compounds. bepls.com This technique typically uses a polar stationary phase (like bare silica (B1680970) or a diol- or amino-bonded phase) and a mobile phase with a high concentration of a non-polar, water-miscible organic solvent, such as acetonitrile. bepls.com In HILIC, the separation mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. bepls.com HILIC is advantageous as it can retain and separate polar compounds that elute too quickly in reversed-phase mode, often without the need for ion-pairing reagents, which improves compatibility with mass spectrometry. helixchrom.combepls.com
Advanced separation strategies include mixed-mode and hydrogen-bonding chromatography. sielc.com Mixed-mode columns possess multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This allows for unique selectivity that can be manipulated by adjusting mobile phase parameters like pH and ionic strength.
A specific subset of this is hydrogen-bonding chromatography, which utilizes stationary phases designed for specific hydrogen-bond interactions. sielc.com For a molecule like this compound, which has hydrogen-bond donors (the amine group) and acceptors (the pyridine nitrogen and methoxy (B1213986) oxygen), this technique can offer excellent separation selectivity from structurally similar impurities. sielc.com Columns such as SHARC™ are designed specifically for this purpose, separating isomers based on their hydrogen bonding capacity with the stationary phase. sielc.com
Gas Chromatography with Nitrogen-Phosphorous Detection (GC/NPD)
Gas Chromatography (GC) is another powerful technique for the analysis of nitrogen-containing organic compounds. For a molecule like this compound, GC analysis would require sufficient volatility and thermal stability. The analysis may be performed directly or after a derivatization step to increase volatility.
The use of a Nitrogen-Phosphorus Detector (NPD) is particularly advantageous. The NPD is an alkali flame-ionization detector that is highly selective and sensitive for compounds containing nitrogen or phosphorus. nih.gov This selectivity makes it extremely useful for quantifying the target analyte in complex mixtures, as it provides a strong signal for the nitrogen-containing analyte while largely ignoring hydrocarbon-based matrix components. nih.gov Validated GC-NPD methods have been successfully developed for quantifying other nitrogen-containing substances in biological matrices, demonstrating the technique's robustness and sensitivity. nih.gov A headspace GC-NPD method has also been developed for other nitrogenous compounds, which can reduce sample preparation time. usp.org
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. A combination of methods provides a comprehensive profile of the molecule. While a complete dataset for this specific molecule is not publicly compiled, characterization would follow standard protocols for organic compounds, drawing on data from analogous structures. sigmaaldrich.comnih.gov
Table 2: Spectroscopic Techniques for Characterization
| Technique | Expected Information | Reference Insights from Similar Compounds |
|---|---|---|
| ¹H NMR | Provides information on the number and environment of protons. Expected signals would include those for the methoxy group (a singlet), distinct aromatic protons on the pyridine and phenyl rings, and the amine protons. | For a related pyridine derivative, ¹H NMR confirmed the presence of aromatic and amine protons. researchgate.net |
| ¹³C NMR | Shows the number of unique carbon environments. Signals would correspond to the methoxy carbon, the two aromatic rings, and the carbons of the pyridine core. | Spectral data for Tris(4-methoxyphenyl)amine is available, providing a reference for the methoxyphenyl signals. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound (C₁₂H₁₂N₂O, MW: 200.24). scbt.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns can help elucidate the structure. | GC-MS data is available for related methoxyphenyl compounds, showing characteristic fragmentation. nih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups. Key absorptions would include N-H stretching for the amine, C-O stretching for the methoxy ether, and C=C/C=N stretching for the aromatic rings. | IR spectra for related compounds confirm the presence of these key functional groups. nih.gov |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. | Crystal structure analyses of similar aminopyridine derivatives reveal extensive hydrogen bonding networks (e.g., N—H⋯N and N—H⋯O) and π–π stacking interactions that stabilize the crystal packing. nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule.
Methoxyphenyl Group: The methoxy group (–OCH₃) protons would typically appear as a sharp singlet, likely around 3.8-3.9 ppm. rsc.org The four aromatic protons on the 4-methoxyphenyl (B3050149) ring would present as two distinct doublets due to their coupling, a characteristic AA'BB' system. The two protons closer to the methoxy group would appear around 6.9-7.2 ppm, while the other two would be found further downfield, around 7.9-8.0 ppm. rsc.org
Aminopyridine Ring: The protons on the aminopyridine ring would exhibit signals in the aromatic region, typically between 6.5 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the amino and methoxyphenyl substituents. For a simple 3-aminopyridine, proton signals can be observed at approximately 8.23, 7.40, and 7.26 ppm. chemicalbook.com The amino group (–NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Methoxyphenyl Group: The carbon of the methoxy group (–OCH₃) is expected to have a signal around 55 ppm. rsc.org The carbon atoms of the phenyl ring would generate several signals in the aromatic region (typically 114-160 ppm). The carbon atom attached to the methoxy group would appear around 160 ppm, while the carbon linked to the pyridine ring would be in the 128-131 ppm range. rsc.orgmdpi.com
Aminopyridine Ring: The carbon atoms of the pyridine ring would also resonate in the aromatic region. Their precise shifts are influenced by the positions of the nitrogen atom and the substituents. For comparison, in N-(4-methoxyphenyl)pyridin-4-amine, carbon signals for the pyridine ring appear in the range of 108-151 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on analogous structures and general NMR principles.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Methoxy (–OC H₃) | ~3.8 | ~55 |
| Phenyl H (ortho to –OCH₃) | ~7.0 | ~114 |
| Phenyl C (ortho to –OCH₃) | ~114 | |
| Phenyl H (ortho to Pyridine) | ~7.9 | |
| Phenyl C (ortho to Pyridine) | ~128 | |
| Phenyl C (ipso, O–C) | ~160 | |
| Phenyl C (ipso, Pyridine–C) | ~131 | |
| Pyridine Ring H's | 6.5 - 8.5 | |
| Pyridine Ring C's | 110 - 155 | |
| Amine (–NH ₂) | Variable (broad) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands.
N–H Stretching: The primary amine (–NH₂) group would show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. For aminopyridine derivatives, these NH stretching bands are typically observed between 3361 and 3365 cm⁻¹. nih.gov
C–H Stretching: Aromatic C–H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C–H stretching from the methoxy group would be just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C/C=N bonds in the pyridine ring would produce several sharp bands in the 1400-1600 cm⁻¹ region.
C–O Stretching: A strong, characteristic band for the aryl-alkyl ether C–O stretch of the methoxy group is expected in the 1230-1270 cm⁻¹ range. nist.gov
N–H Bending: The scissoring vibration of the primary amine group typically results in a band between 1590 and 1650 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N–H Stretch | 3300 - 3500 |
| Primary Amine | N–H Bend | 1590 - 1650 |
| Aromatic Ring | C–H Stretch | > 3000 |
| Methoxy Group | C–H Stretch | 2850 - 2960 |
| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 |
| Aryl Ether | C–O Stretch | 1230 - 1270 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. nih.gov
Molecular Ion Peak: For this compound (C₁₂H₁₂N₂O), the exact mass is 200.0950 Da. The mass spectrum should show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 200. scbt.com According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. libretexts.org
Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Aromatic structures tend to show strong molecular ion peaks due to their stability. libretexts.org Common fragmentation patterns for this molecule would likely involve:
Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, leading to a fragment at m/z 185.
Loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the methoxy-substituted ring.
Cleavage of the bond between the two aromatic rings.
Fragmentation of the pyridine ring itself, which typically involves the loss of HCN (27 Da). nist.gov
For the related isomer, 6-(4-methoxyphenyl)pyrimidin-4-amine, predicted mass spectrometry data shows a prominent [M+H]⁺ adduct at m/z 202.09749. uni.lu
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For novel synthesized pyridine derivatives, elemental analysis is a standard method for structural confirmation. nih.gov
For this compound, with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , the theoretical elemental composition can be calculated as follows: scbt.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (g/mol) | Atoms in Formula | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 72.00% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.99% |
| Total | 200.241 | 100.00% |
Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's identity and purity.
Future Research Directions and Therapeutic Potential of 6 4 Methoxyphenyl Pyridin 3 Amine
Design and Synthesis of Novel Analogues with Enhanced Bioactivity
The core structure of 6-(4-methoxyphenyl)pyridin-3-amine is a fertile ground for the design and synthesis of new analogues with potentially superior biological activity. Future research will likely concentrate on systematic structural modifications to probe structure-activity relationships (SAR). The pyridine (B92270) scaffold is highly versatile, and its substitution patterns can profoundly affect the physicochemical properties of bioactive molecules. nih.govresearchgate.net
Strategies for creating new analogues include:
Bioisosteric Replacement: Replacing the methoxy (B1213986) group (-OCH3) on the phenyl ring with other substituents such as halogens (e.g., -F, -Br), small alkyl groups, or trifluoromethyl groups can modulate the electronic and steric properties, potentially enhancing target binding or improving pharmacokinetic profiles. nih.gov For instance, in related antitrypanosomal pyrimidines, replacing a methoxy group with a bromine atom significantly increased potency. nih.gov
Modification of the Amine Group: The amino group (-NH2) at the 3-position of the pyridine ring is a key site for derivatization. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new binding interactions with biological targets.
Scaffold Hybridization: Combining the this compound scaffold with other pharmacologically active moieties is a promising strategy. Hybrid molecules, such as those incorporating pyrazole (B372694) or purine (B94841) structures, have shown significant potential as anticancer agents by targeting multiple pathways. nih.govnih.gov
A study on pyridin-3-amine derivatives designed as protein kinase inhibitors for non-small cell lung cancer (NSCLC) demonstrated the power of this approach. By exploring substitutions on the pyridine and associated rings, researchers developed compound 3m , which showed potent inhibition against multiple oncogenic kinases. nih.gov Similarly, the synthesis of novel 4-phenyl-6-(pyridin-3-yl)pyrimidines led to the discovery of a compound with sub-micromolar antitrypanosomal activity. nih.govresearchgate.net These examples underscore the potential for discovering highly active compounds through rational design and synthesis based on the aminopyridine core.
Exploration of Additional Biological Targets and Disease Indications
While some aminopyridazine derivatives are known to act as GABA-A receptor antagonists, the therapeutic potential of the this compound scaffold is much broader. bertin-bioreagent.comcaymanchem.com The pyridine motif is present in drugs targeting a wide array of conditions, including cancer, microbial infections, and inflammatory diseases. nih.govnih.gov
Future research is expected to explore the following areas:
Oncology: Pyridine-containing compounds have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. nih.govnih.gov Analogues of this compound could be screened against a panel of kinases implicated in different cancers, such as fibroblast growth factor receptors (FGFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). nih.govnih.gov For example, a novel pyridin-3-amine derivative, compound 3m , was found to inhibit not only FGFR1/2/3 but also other NSCLC-related kinases like RET, ALK, and DDR2. nih.gov Other pyridine derivatives have been shown to act as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov
Infectious Diseases: The pyridine scaffold is a key component of many antibacterial agents. nih.govnih.gov New derivatives could be tested against a range of bacterial pathogens, including multidrug-resistant strains like MRSA. nih.gov Furthermore, related structures have demonstrated potent activity against tropical diseases like Human African trypanosomiasis by targeting parasitic enzymes such as rhodesain. nih.govresearchgate.net
Inflammatory and Neurological Disorders: Given the role of related compounds as GABA-A receptor antagonists, there is potential for developing novel modulators of neurotransmission for neurological or psychiatric conditions. bertin-bioreagent.com Additionally, the anti-inflammatory potential of pyridine derivatives warrants investigation, possibly through the inhibition of inflammatory kinases or other signaling pathways. acs.org
Development of Advanced Delivery Systems for Research Applications
To maximize the research potential and eventual therapeutic efficacy of novel analogues derived from this compound, the development of advanced delivery systems is crucial. These systems can improve the solubility, stability, and bioavailability of small molecule drugs.
Future research in this area may include:
Nanofiber Membranes: Electrospun nanofibrous membranes can be loaded with active compounds and used as dressings for applications like promoting the healing of burn wounds. These systems offer a sustained local release of the drug. acs.org
Polymeric Nanoparticles: Encapsulating compounds within biodegradable polymeric nanoparticles can protect them from degradation, control their release profile, and potentially target them to specific tissues or cells.
Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic compounds, improving their pharmacokinetic properties and reducing potential systemic toxicity.
While specific delivery systems for this compound have not been extensively reported, research on delivering other heterocyclic compounds, such as pyrimidine-based polymers in nanofiber hydrogels, provides a strong precedent for applying these technologies. acs.org Such systems are critical for translating promising laboratory findings into viable preclinical candidates.
Translational Research Perspectives and Preclinical Development Stages
The journey from a promising chemical scaffold to a clinical candidate involves rigorous preclinical evaluation. For analogues of this compound, this process would involve several key stages.
In Vitro ADME-Tox Profiling: Early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is essential. For instance, a promising antitrypanosomal pyrimidine (B1678525) analogue was subjected to a panel of in vitro ADME-Tox assays to evaluate its off-target effects and metabolic stability before further development. nih.govresearchgate.net
In Vivo Pharmacokinetics and Efficacy: Compounds that show promising in vitro activity and a clean safety profile must be evaluated in animal models. Pharmacokinetic (PK) studies determine how the drug is absorbed, distributed, metabolized, and eliminated in a living organism. Efficacy studies in relevant disease models, such as tumor xenografts for anticancer agents, provide proof-of-concept for the compound's therapeutic potential. nih.gov A pyridin-3-amine derivative, compound 3m , demonstrated significant antitumor activity in an NCI-H1581 NSCLC xenograft model and possessed a good pharmacokinetic profile. nih.gov
Lead Optimization: The data from these preclinical studies feed back into the design-synthesis-test cycle. The lead compound's structure is further refined to enhance efficacy, improve its ADME properties, and reduce any observed toxicity, with the ultimate goal of identifying a candidate for clinical trials. nih.gov
Sustainability and Green Chemistry Approaches in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and environmentally friendly processes. Future development of this compound and its analogues will benefit from the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents. rasayanjournal.co.inrsc.org
Key green chemistry approaches applicable to the synthesis of aminopyridines include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, increasing efficiency and reducing waste. Efficient one-pot MCRs have been developed for synthesizing various 2-aminopyridine (B139424) derivatives. nih.govresearchgate.net
Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions without a solvent or using microwave irradiation can dramatically shorten reaction times, increase yields, and reduce the environmental impact associated with traditional solvents. rasayanjournal.co.inresearchgate.netnih.gov Solvent-free conditions have been successfully applied to the synthesis of 2-amino-3-cyanopyridines. nih.govnih.gov
Use of Greener Catalysts and Solvents: Replacing hazardous reagents and solvents with more benign alternatives is a core tenet of green chemistry. This includes using water as a solvent or employing reusable catalysts. rasayanjournal.co.ingoogle.com For example, methods using sodium tungstate (B81510) as a catalyst in aqueous solutions have been developed for the one-step synthesis of aminopyridines from cyanopyridines. google.com The use of bio-renewable resources as starting materials is also a growing area of interest. rsc.orgrsc.org
By integrating these sustainable practices, the synthesis of novel derivatives based on the this compound scaffold can be achieved in a more economically and environmentally responsible manner. rasayanjournal.co.in
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and purity. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- FTIR : Stretching vibrations for N-H (3200–3400 cm⁻¹), C-N (1250–1350 cm⁻¹), and methoxy C-O (≈1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₃N₂O: 201.1028) .
How do structural modifications to this compound influence its biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
What in vitro models are used to evaluate its efficacy as a GABAA receptor antagonist?
Q. Advanced Biological Evaluation
- Electrophysiology : Patch-clamp assays on recombinant α₁β₂γ₂ GABAA receptors in HEK293 cells measure chloride current inhibition .
- Radioligand Binding : Competition assays using [³H]muscimol or [³H]flunitrazepam quantify displacement at benzodiazepine sites (Kᵢ values < 100 nM reported) .
- Cell viability assays : Assess selectivity via cytotoxicity screens (e.g., MTT assays on neuronal vs. non-neuronal cell lines) .
How can researchers reconcile contradictions in reported biological activities (e.g., anticancer vs. neurological effects)?
Q. Advanced Data Analysis
- Target profiling : Use kinase/GPCR panels to identify off-target effects. For example, methoxyphenyl derivatives may inhibit tyrosine kinases (IC₅₀ ~10 µM) alongside GABAA activity .
- Dose-response studies : Evaluate biphasic effects (e.g., neuroprotection at low doses vs. apoptosis induction at high concentrations) .
- Computational docking : Compare binding poses in GABAA (PDB: 6X3T) vs. kinase (e.g., EGFR) structures to explain pleiotropy .
What strategies improve the compound’s stability under physiological conditions?
Q. Advanced Formulation
- pH buffering : Stability increases in phosphate-buffered saline (pH 7.4) vs. unbuffered solutions due to reduced amine protonation .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) retains >90% activity after 6 months at -80°C .
- Prodrug design : Acetylated or PEGylated derivatives enhance plasma half-life from 2h to >8h in rodent models .
How does the crystal structure inform its interaction with biological targets?
Advanced Structural Biology
X-ray crystallography of analogs (e.g., PDB: 6X3T) reveals:
- Hydrogen bonding : Pyridine N and methoxy O form contacts with GABAA residues (Asn60, Tyr159) .
- Hydrophobic packing : The 4-methoxyphenyl group occupies a lipophilic pocket near Trp167 .
- Torsional flexibility : Rotation of the methoxy group (~30° dihedral angle) accommodates receptor conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
